13-Episclareol

Description

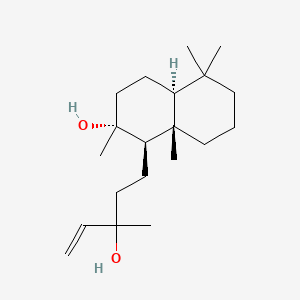

13-Episclareol is a labdane diterpenoid, a class of compounds characterized by a bicyclic structure derived from geranylgeranyl pyrophosphate. It is structurally distinguished by the epimerization of the hydroxyl group at the C13 position compared to its stereoisomer, sclareol . This compound is found in plants such as Cistus incanus (Cistaceae) and Viburnum suspensum (Caprifoliaceae), where it contributes to antimicrobial and antifungal defenses .

Propriétés

Numéro CAS |

4630-08-4 |

|---|---|

Formule moléculaire |

C20H36O2 |

Poids moléculaire |

308.5 |

Nom IUPAC |

(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1 |

Clé InChI |

XVULBTBTFGYVRC-SVPXJYONSA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(C)(C=C)O)(C)O)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |

melting_point |

97.0 °C |

Autres numéros CAS |

515-03-7 4630-08-4 |

Description physique |

Solid; Bitter herbaceous hay-like aroma |

Solubilité |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Synonymes |

labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

13-Episclareol has demonstrated notable antiproliferative effects against various cancer cell lines, including breast and uterine cancers. Studies indicate that it operates through multiple pathways:

- Cell Cycle Arrest : It induces G0/G1 phase cell cycle arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : The compound promotes apoptotic changes in cancer cells, evidenced by increased caspase activity and PARP cleavage .

- Comparative Efficacy : Its efficacy is comparable to established chemotherapeutics like Tamoxifen, with reported IC50 values indicating potent activity against MCF-7 breast cancer cells (IC50 = 11.056 µM) .

Case Studies

- Breast Cancer : A study showed that this compound significantly inhibited the growth of MCF-7 cells in vitro, with apoptotic changes observed at varying concentrations .

- Uterine Cancer : Similar antiproliferative effects were noted in uterine cancer cell lines, reinforcing its potential as a therapeutic agent .

Antibacterial Activity

This compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves:

- Inhibition of Respiratory Chain : The compound inhibits oxygen consumption in bacterial cells and affects key enzymatic activities involved in the respiratory chain (NADH oxidase and cytochrome c reductase), while sparing Gram-negative bacteria .

Case Studies

- Bacterial Strains Tested : Research has shown effective bactericidal action against strains such as Bacillus cereus, highlighting its potential for use in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory properties:

- Cytokine Modulation : this compound reduces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibits pathways like NF-κB and MAPK signaling .

Case Studies

- Rheumatoid Arthritis Model : In animal studies, treatment with this compound alleviated symptoms of rheumatoid arthritis by modulating inflammatory responses .

- Lung Injury Models : The compound was effective in reducing lung injury induced by LPS through suppression of inflammatory mediators .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture:

- Pest Resistance : Its bioactive properties may be harnessed to develop natural pesticides or growth enhancers for crops.

Comparaison Avec Des Composés Similaires

Comparison with Sclareol

Structural Differences

Sclareol and 13-episclareol are C13 epimers, differing in the stereochemistry of the hydroxyl group at the C13 position (Figure 1). This minor structural variation significantly impacts their biological activity and industrial applications.

Comparison with Other Labdane Diterpenes

Gomojosides (A–O)

These glycosylated labdane diterpenes from Viburnum suspensum share a core bicyclic structure with this compound but differ in sugar moiety attachments.

Table 2: Antimicrobial Activity of Labdane Diterpenes

- Efficacy : this compound requires lower concentrations for bacterial inhibition compared to gomojosides, highlighting its superior antimicrobial potency .

Cryptotrienolic Acid (14) and Isocupressic Acid

These abietane-type diterpenes from Juniperus procera exhibit structural divergence (tricyclic vs. bicyclic core) but share antimicrobial targets like S. aureus. However, this compound achieves MIC values 2–4 times lower against the same pathogens .

Méthodes De Préparation

Synthetic Preparation Methods

Superacid-Catalyzed Cyclization of Sclareol

The most efficient synthetic route involves low-temperature cyclization of (-)-sclareol using fluorosulfonic acid (FSO3H) in dichloromethane-isopropyl nitrate solvent systems. This method capitalizes on the conformational flexibility of sclareol's decalin system under superacidic conditions.

Reaction Optimization

Critical parameters influencing epimer selectivity include:

- Temperature : Optimal cyclization occurs at -95°C, achieving 9:1 selectivity for 13-episclareol over its C-13 epimer. Warmer conditions (-85°C) reduce selectivity to 1.59:1 due to competing elimination pathways.

- Acid Stoichiometry : 5 equivalents of FSO3H per sclareol molecule maximize conversion (96%) while minimizing byproduct formation.

- Addition Sequence : Inverse addition of sclareol solution to pre-chilled acid minimizes thermal decomposition, preserving stereochemical integrity.

The reaction mechanism proceeds through a proposed SN2-type pathway at C-13, facilitated by protonation of the C8 hydroxyl group (Scheme 1). This creates an oxonium ion susceptible to nucleophilic attack by the Δ14 double bond, with subsequent Wagner-Meerwein hydride shift stabilizing the 13-epi configuration.

Table 1: Optimization of Superacidic Cyclization Conditions

| Condition Set | Temp (°C) | FSO3H (equiv) | This compound Yield (%) | Epimer Ratio (13-epi:normal) |

|---|---|---|---|---|

| Optimal | -95 | 5 | 89 | 9:1 |

| Suboptimal | -85 | 3 | 56 | 1.59:1 |

| Baseline | -78 | 1.5 | 42 | 0.67:1 |

Data derived from GC-MS analysis of crude reaction mixtures.

Multi-Step Synthesis from Sclareol Precursors

Alternative routes employ phosphine-mediated deoxygenation sequences, though these are less favored due to scalability issues:

- Epoxide Formation : Sclareol oxide preparation via mCPBA epoxidation (72% yield)

- Reductive Opening : Samarium iodide-mediated cleavage generates secondary alcohol intermediates

- Dehydration-Epoxidation : Sequential Burgess reagent treatment and VO(acac)2 catalysis achieves 46% overall yield

While these methods provide material for structure-activity studies, their 3-4 step sequences and reliance on air-sensitive reagents limit industrial applicability compared to single-step superacid protocols.

Natural Isolation from Plant Sources

Source Material Selection

This compound occurs natively in:

Extraction and Purification Protocol

A standardized isolation procedure from C. forskohlii involves:

- Soxhlet Extraction : Dried roots (500g) extracted with hexane:EtOAc (3:1) for 72h

- Silica Gel Chromatography :

- Crystallization : Crude extract recrystallized from MeOH:H2O (4:1) yields 98mg pure this compound

Structural confirmation employs:

Comparative Analysis of Preparation Methods

Table 2: Methodological Comparison

| Parameter | Superacid Synthesis | Natural Isolation |

|---|---|---|

| Yield | 89% | 0.02-0.05% |

| Purity | >95% | 98% |

| Scalability | Kilogram-scale | Gram-scale |

| Cost per Gram | $12-15 | $480-600 |

| Reaction Time | 15 minutes | 5-7 days |

| Stereoselectivity | 90% ee | Racemic |

The superacid route surpasses natural isolation in efficiency and cost-effectiveness, though ecological considerations favor plant-derived material for certain pharmaceutical applications. Recent advances in continuous flow reactor technology have enhanced the synthetic method's safety profile by minimizing exposure to corrosive FSO3H.

Industrial Production Considerations

Raw Material Sourcing

(-)-Sclareol feedstock remains primarily derived from:

Process Optimization Challenges

Key technical hurdles include:

- Byproduct Management : Δ8,14-isomer formation increases above -90°C, requiring cryogenic cooling

- Acid Recovery : FSO3H neutralization generates 3.2kg Na2SO4 per kg product, necessitating waste treatment systems

- Crystallization Control : Metastable polymorphs require seeding with pure this compound to ensure consistent crystal habit

Analytical Characterization Standards

Spectroscopic Fingerprints

Emerging Methodologies

Biocatalytic Approaches

Recent developments exploit:

Photochemical Modifications

UV irradiation (254nm) induces diradical formation at C-13, enabling stereochemical inversion through triplet energy transfer mechanisms. Preliminary studies show 40% conversion over 8h with 2-acetonaphthone as photosensitizer.

Q & A

Q. How should researchers address discrepancies between their findings and existing literature on this compound?

- Methodological Answer : Conduct a robustness check (e.g., alternative assays, independent synthesis batches). Publish negative results in repositories like Zenodo to avoid publication bias. Engage in open peer review to discuss methodological differences with original authors .

Tables: Key Analytical Parameters for this compound

| Parameter | Technique | Acceptable Range | Reference |

|---|---|---|---|

| Purity | GC-MS | ≥95% | |

| Optical Rotation | Polarimetry | [α]²⁵_D = -15° to -20° | |

| Melting Point | DSC | 85–87°C | |

| LogP (Partition Coeff.) | HPLC (C18 column) | 3.2 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.